6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Description
6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazole derivatives
Properties
IUPAC Name |
6-amino-4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O5/c1-2-30-14-8-11(7-13(18(14)27)26(28)29)15-12(9-21)19(22)31-20-16(15)17(24-25-20)10-3-5-23-6-4-10/h3-8,15,27H,2,22H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSPWZPAXMIEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C(=C(OC3=NNC(=C23)C4=CC=NC=C4)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate aldehydes, hydrazines, and other reagents under controlled conditions.
Cyclization Reactions: Formation of the pyrano[2,3-c]pyrazole core through cyclization processes.
Functional Group Modifications: Introduction of specific functional groups such as amino, ethoxy, hydroxy, and nitro groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This may include:
Batch or Continuous Flow Processes: Depending on the scale and efficiency required.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and yields.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization to obtain pure compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and amino groups.
Reduction: Reduction of the nitro group to an amino group under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of various derivatives with potential biological activities.
Biology
Biological Assays: Evaluated for their activity against various biological targets, including enzymes and receptors.
Medicine
Drug Development: Potential use in the development of new therapeutic agents for diseases such as cancer, inflammation, and infections.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE would depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-c]pyrazole Derivatives: Other compounds with similar core structures but different functional groups.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups that exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 6-AMINO-4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
